REACTION_CXSMILES
|
O.NN.[S:4]1[CH:8]=[CH:7][C:6]2[C:9](=O)[C:10]3[C:22]([C:5]1=2)=[CH:21][C:13]1[C:14](=O)[C:15]2[CH:19]=[CH:18][S:17][C:16]=2[C:12]=1[CH:11]=3.[OH-].[K+].N.O>C(O)COCCO>[S:4]1[CH:8]=[CH:7][C:6]2[CH2:9][C:10]3[C:22]([C:5]1=2)=[CH:21][C:13]1[CH2:14][C:15]2[CH:19]=[CH:18][S:17][C:16]=2[C:12]=1[CH:11]=3 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-4,9-dione
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(C1=CC3=C(C(C4=C3SC=C4)=O)C=C12)=O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 23° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (2×300 cm3) and IMS (2×300 cm3)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)CC1=CC3=C(CC4=C3SC=C4)C=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.89 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |